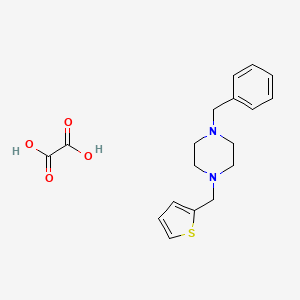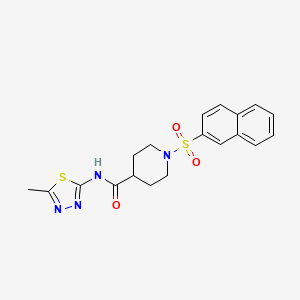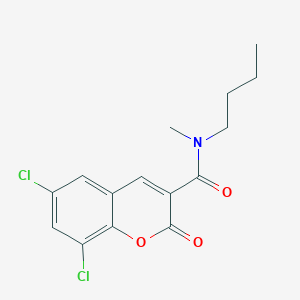
1-Benzyl-4-(thiophen-2-ylmethyl)piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(thiophen-2-ylmethyl)piperazine;oxalic acid is a compound that combines the structural features of piperazine and thiophene. Piperazine is a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring, while thiophene is a sulfur-containing aromatic ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
The synthesis of 1-Benzyl-4-(thiophen-2-ylmethyl)piperazine typically involves the reaction of piperazine with a thiophene derivative. One common method is the alkylation of piperazine with a thiophen-2-ylmethyl halide under basic conditions. The reaction can be carried out in a solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride. The product is then purified by recrystallization or column chromatography.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Benzyl-4-(thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol or thioether derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
1-Benzyl-4-(thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-Benzyl-4-(thiophen-2-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: A simpler analog that lacks the thiophene ring, used as a recreational drug and studied for its stimulant effects.
Thiophene-containing piperazines: Compounds that contain both piperazine and thiophene rings, similar to 1-Benzyl-4-(thiophen-2-ylmethyl)piperazine, but with different substitution patterns.
Brexpiprazole: A pharmaceutical compound that contains a piperazine ring and is used as an antipsychotic agent.
The uniqueness of 1-Benzyl-4-(thiophen-2-ylmethyl)piperazine lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-4-(thiophen-2-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S.C2H2O4/c1-2-5-15(6-3-1)13-17-8-10-18(11-9-17)14-16-7-4-12-19-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKHPZTADLTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B5384663.png)
![1-ethyl-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5384668.png)
![(5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5384677.png)
![N'-1,3-benzodioxol-5-yl-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylurea](/img/structure/B5384684.png)
![3-{4-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5384687.png)

![3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5384714.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5384716.png)

![N-(2,3-dimethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5384728.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5384736.png)
![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinamide](/img/structure/B5384750.png)

